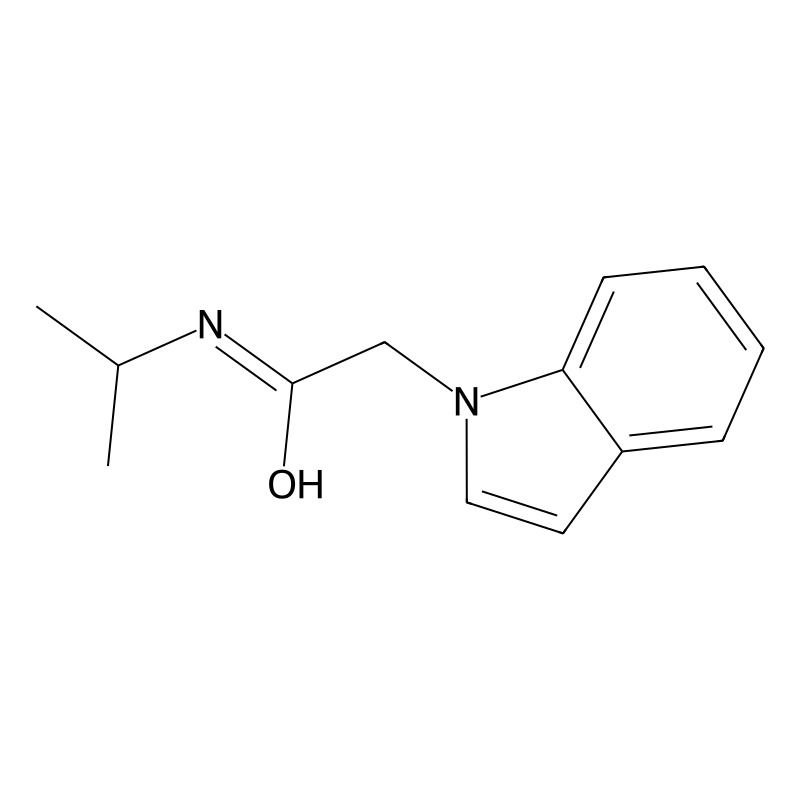

2-(1H-indol-1-yl)-N-isopropylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Selected Alkaloids

Antioxidant Properties

Anti-HIV Activity

Antiviral Activity

OLED Applications

Field: Material Sciences, specifically Organic Light Emitting Diodes (OLED)

Application: 4,5-Diphenyl-1H-imidazole and 2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor fluorophores have been synthesized and studied for their optical, thermal, electroluminescence properties .

Results: Both the fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C), and could be excellent candidates for OLED applications .

2-(1H-indol-1-yl)-N-isopropylacetamide is a chemical compound characterized by its indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound features an isopropylacetamide moiety attached to the indole, which contributes to its unique properties. The presence of the indole core is significant in medicinal chemistry due to its prevalence in various bioactive compounds, including numerous pharmaceuticals.

- Oxidation: The indole core can be oxidized, leading to the formation of oxindole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The sulfonyl group may be reduced to form sulfide or thiol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur, particularly at the azepane ring and sulfonyl group, allowing for the introduction of various substituents depending on the nucleophile used.

The biological activity of 2-(1H-indol-1-yl)-N-isopropylacetamide is notable for its potential pharmacological effects. Indole derivatives are often associated with a range of biological activities, including:

- Antioxidant Properties: Compounds similar to this one have demonstrated significant antioxidant activity, which is crucial for combating oxidative stress in biological systems .

- Anticancer Activity: Some indole derivatives have been studied for their anticancer properties, indicating potential therapeutic applications in cancer treatment .

- Neuroprotective Effects: The structure may also confer neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

The synthesis of 2-(1H-indol-1-yl)-N-isopropylacetamide typically involves several steps:

- Formation of the Indole Core: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Introduction of Functional Groups: Various functional groups can be introduced through sulfonylation and nucleophilic substitution reactions.

- Final Coupling: The final step involves coupling the sulfonyl-indole intermediate with N-isopropylacetamide under suitable conditions to yield the target compound .

2-(1H-indol-1-yl)-N-isopropylacetamide has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting oxidative stress-related diseases or cancers.

- Research Tool: It can be utilized in biochemical research to study the effects of indole derivatives on cellular processes.

Interaction studies involving 2-(1H-indol-1-yl)-N-isopropylacetamide focus on its binding affinity and activity against specific biological targets. These studies are essential for understanding how this compound interacts at the molecular level with proteins or enzymes relevant to its pharmacological effects. For instance:

- Protein Binding Studies: Investigating how well this compound binds to target proteins can provide insights into its mechanism of action.

- Enzyme Inhibition Studies: Assessing whether it inhibits specific enzymes involved in disease pathways can reveal therapeutic potential.

Several compounds share structural similarities with 2-(1H-indol-1-yl)-N-isopropylacetamide. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Azepan-1-yl)ethanol | Lacks indole and sulfonyl groups | Primarily an alcohol without significant bioactivity |

| 2-(Azepan-1-yl)-2-phenylethylamine | Contains an azepane ring and a phenyl group | No indole structure; different biological properties |

| Phenoxy acetamide derivatives | Shares acetamide moiety but differs structurally | Lacks indole core; often used in different contexts |

Uniqueness

The uniqueness of 2-(1H-indol-1-yl)-N-isopropylacetamide lies in its combination of the indole core, sulfonyl group, and isopropylacetamide moiety. This specific arrangement confers distinct chemical and biological properties that differentiate it from other similar compounds, potentially leading to unique therapeutic applications not found in related structures .